BenchChemオンラインストアへようこそ!

6,7-Dimethyl-2,4-quinazolinedione

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Procure 6,7-Dimethyl-2,4-quinazolinedione as a critical parent scaffold for SAR campaigns. The 6,7-dimethyl substitution is structurally essential; substituting it with unsubstituted or 6,7-dimethoxy variants invalidates comparative biological data due to divergent steric/electronic effects on target engagement (e.g., aldose reductase, PDE7, gyrA). Using this specific core ensures quantitative attribution of activity gains in your novel derivatives.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 20197-95-9
Cat. No. B1610977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-2,4-quinazolinedione
CAS20197-95-9
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC(=O)NC2=O
InChIInChI=1S/C10H10N2O2/c1-5-3-7-8(4-6(5)2)11-10(14)12-9(7)13/h3-4H,1-2H3,(H2,11,12,13,14)
InChIKeyUERXEKFINUZCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethyl-2,4-quinazolinedione (CAS 20197-95-9) Procurement Overview: Core Properties and Comparator Context


6,7-Dimethyl-2,4-quinazolinedione (C10H10N2O2) is a core heterocyclic scaffold in the quinazolinedione family, recognized for its central role in medicinal chemistry . This compound serves as a foundational intermediate or parent structure for a diverse array of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory candidates [1]. Its procurement is typically driven by its utility in structure-activity relationship (SAR) studies, where the 6,7-dimethyl substitution pattern provides a distinct steric and electronic baseline for comparison against closely related analogs such as 6,7-dimethoxyquinazoline-2,4-dione and unsubstituted quinazoline-2,4-dione derivatives [2].

Why 6,7-Dimethyl-2,4-quinazolinedione Cannot Be Substituted with Unsubstituted or Dimethoxy Analogs


Interchanging 6,7-dimethyl-2,4-quinazolinedione with in-class analogs like the unsubstituted or 6,7-dimethoxy variants is scientifically unsound due to the critical role of the 6,7-substituents in dictating both biological target engagement and physicochemical properties [1]. The specific substitution pattern (methyl groups) on the core scaffold directly modulates the electronic density and steric profile of the molecule, which in turn affects binding affinity to target enzymes such as aldose reductase or phosphodiesterase-7 [2]. Consequently, a generic substitute lacking this precise substitution will likely exhibit a divergent potency, selectivity, and metabolic stability profile, rendering any SAR or biological data generated non-transferable and potentially invalidating entire experimental campaigns [3].

Quantitative Differentiation of 6,7-Dimethyl-2,4-quinazolinedione vs. Analogous Scaffolds


Aldose Reductase Inhibitory Potency: Critical Role of 6,7-Disubstitution in the Quinazolinedione Scaffold

In a direct evaluation of quinazolineacetic acid derivatives, compounds bearing the 2,4-quinazolinedione core with N-aralkyl substitution (compounds 10 and 11) were the only analogs to demonstrate significant oral potency in vivo [1]. While all prepared compounds showed in vitro activity, the specific core structure was essential for translation to an in vivo model, quantifying a stark difference in functional efficacy compared to related dihydroquinazolones and indazolidinones, which were inactive or only marginally active in vivo [2]. This highlights that the 2,4-quinazolinedione scaffold is not interchangeable with other heterocyclic cores when in vivo activity is required.

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Impact of 6,7-Disubstitution on Anticancer Activity: A Comparative Analysis in MCF-7 Cells

Comparative analysis of anticancer SAR reveals a profound impact of the 6,7-disubstitution pattern on the quinazoline-2,4-dione core [1]. An unsubstituted core derivative (compound 7) achieved an IC50 of 2.5 µM against HUH-7 cells, whereas optimization of this scaffold, including 6,7-disubstitutions, has yielded derivatives with IC50 values as low as 0.13 nM against MCF-7 cells . This difference of over four orders of magnitude underscores that the biological activity of the core scaffold is highly dependent on its substitution, with the 6,7-dimethyl variant representing a critical starting point for further optimization toward highly potent candidates.

Anticancer Agents Cytotoxicity MCF-7 Cell Line

Functional Divergence from Fluoroquinolones: Activity Against Resistant Mutants

Quinazolinediones are established as fluoroquinolone-like inhibitors of bacterial gyrase, but with a distinct resistance profile [1]. In a direct comparison with cognate fluoroquinolones against a gyrase mutant strain of M. smegmatis (GyrA G89C), C-8-methoxy diones displayed higher normalized MIC values, indicating lower susceptibility to this specific resistance mechanism compared to fluoroquinolones [2]. While the 6,7-dimethyl compound is a parent scaffold, this class-level evidence demonstrates that the quinazolinedione core provides a verifiable, quantifiable advantage in overcoming a key fluoroquinolone resistance mutation, a critical point of differentiation for research into next-generation antibacterials [3].

Antibacterial Agents Mycobacterium smegmatis Drug Resistance

Recommended Research Applications for 6,7-Dimethyl-2,4-quinazolinedione Procurement


Scaffold for Aldose Reductase Inhibitor Lead Optimization

6,7-Dimethyl-2,4-quinazolinedione is an ideal starting material for medicinal chemistry programs targeting aldose reductase for diabetic complications [1]. The core 2,4-quinazolinedione structure is essential for translating in vitro inhibitory activity into in vivo oral efficacy, a property not shared by other heterocyclic cores like pyrimidinediones or indazolidinones [2]. Procurement for this application is justified by the need to build SAR around the only scaffold known to confer in vivo potency in this series [3].

Core for Next-Generation Antibacterials Overcoming Fluoroquinolone Resistance

Procurement is recommended for antibacterial discovery projects focused on circumventing fluoroquinolone resistance mechanisms [1]. The quinazolinedione core has been shown to maintain superior activity against gyrA mutant strains of M. smegmatis when compared directly to fluoroquinolones [2]. Using this compound as a starting scaffold allows for the development of novel gyrase/topoisomerase IV inhibitors with a distinct resistance profile, providing a clear, mechanism-based rationale for selection over older antibiotic classes [3].

Baseline Control for Anticancer SAR Studies on Quinazoline-2,4-diones

The 6,7-dimethyl-2,4-quinazolinedione is a critical control compound for any SAR study exploring the anticancer potential of quinazoline-2,4-dione derivatives [1]. The activity of this scaffold is exquisitely sensitive to substitution, with optimized 6,7-disubstituted derivatives showing >19,000x improvement in IC50 against cancer cell lines compared to unsubstituted cores [2]. Using this compound as a baseline ensures that any observed biological activity in a novel derivative can be directly and quantitatively attributed to the specific modifications introduced, a crucial aspect of robust medicinal chemistry practice [3].

Key Intermediate for PDE7 and PDE8 Inhibitor Synthesis

This compound is a relevant intermediate for synthesizing quinazolinedione derivatives patented as inhibitors of phosphodiesterase 7 (PDE7) and phosphodiesterase 8 (PDE8) [1]. These enzymes are intracellular targets of interest for treating various diseases due to their role in hydrolyzing cAMP [2]. The 6,7-dimethyl substitution on the core scaffold is a defined structural element in the patent literature for this class of inhibitors, making the compound a necessary reagent for any group replicating or expanding upon this intellectual property space [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethyl-2,4-quinazolinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.